2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenylhydrazine with 3-chloropyridazine to form the intermediate 6-(4-ethylphenyl)pyridazin-3-amine. This intermediate is then reacted with 2-chloro-1-(morpholino)ethanone in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or ion channels, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
Uniqueness
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties, binding affinity to molecular targets, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-14-3-5-15(6-4-14)16-7-8-17(20-19-16)24-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNYKLIDWQZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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